4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine
Description
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAJIFHVISDPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine typically involves the reaction of morpholine with piperazine, followed by the introduction of the toluene-4-sulfonyl group. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl group. The process can be summarized as follows:
Reaction of Morpholine with Piperazine: This step involves the nucleophilic substitution reaction where morpholine reacts with piperazine to form the intermediate compound.
Introduction of Toluene-4-sulfonyl Group: The intermediate compound is then reacted with toluene-4-sulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Groups
The sulfonyl groups in this compound serve as electron-withdrawing moieties, activating adjacent positions for nucleophilic attack. Key reactions include:
a. Piperazine-Sulfonyl Substitution
-
The piperazine-linked sulfonyl group undergoes displacement with amines under mild heating (40–120°C) without requiring catalysts or bases .
-
Example reaction:
Yields exceed 90% when morpholine acts as both reactant and solvent .
b. Toluene-Sulfonyl Displacement
-
The toluene-4-sulfonyl group is less reactive than the piperazine-sulfonyl group due to steric hindrance. Substitution here typically requires stronger bases (e.g., NaOH) or elevated temperatures (100–130°C) .
Hydrolysis Reactions
Hydrolysis pathways depend on reaction conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| Basic (NaOH/H₂O) | 4-(Piperazine-1-sulfonyl)-morpholine | 95% | |
| Acidic (HCl/H₂O) | Toluene-4-sulfonic acid + Morpholine-SO₃H | 80–90% |
-
Mechanism : Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the sulfonyl sulfur, leading to sulfonate intermediates .
Elimination and Rearrangement
Under dehydrating conditions (e.g., P₂O₅ or TFAA), the compound undergoes:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine is , and it features a morpholine ring substituted with piperazine and sulfonyl groups. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing sulfonamide moieties exhibit anticancer properties. A study synthesized various sulfonamide derivatives, including those related to piperazine and morpholine, demonstrating their efficacy as potential anticancer agents by inhibiting tumor cell proliferation through apoptosis induction .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Several studies have reported that piperazine derivatives can act against a range of bacterial strains. For instance, derivatives similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Building Blocks in Drug Development
The compound serves as a versatile building block in the synthesis of more complex molecules. Its sulfonyl and piperazine functionalities allow for the introduction of various substituents, facilitating the development of new pharmacophores. For example, the synthesis of novel piperazine-based compounds for central nervous system disorders has been explored, highlighting the compound's role as a precursor in medicinal chemistry .
Peptide Synthesis
In peptide synthesis, sulfonamide-containing compounds are often utilized as coupling agents or protecting groups due to their ability to stabilize reactive intermediates. The application of this compound in synthesizing peptide bonds has been documented, showcasing its utility in generating biologically relevant peptides .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications to the piperazine ring can enhance cytotoxicity against specific cancer types, indicating a structure-activity relationship that can be exploited for drug design .
In Vivo Studies
Although less common, in vivo studies involving similar compounds have shown potential for therapeutic applications beyond cancer treatment, including anti-inflammatory effects and modulation of neurotransmitter systems . These findings suggest that further exploration into the pharmacodynamics of this compound could uncover additional therapeutic avenues.
Mechanism of Action
The mechanism of action of 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine and morpholine rings provide structural stability and enhance the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of sulfonamide-linked heterocycles. Below is a comparative analysis of key analogues:
Key Structural Differences
- Piperazine vs. Morpholine Core: Unlike VPC-14449, which lacks a piperazine ring, the target compound utilizes a piperazine scaffold for dual sulfonylation.
- Sulfonyl Group Positioning : The toluene-4-sulfonyl group on the piperazine ring distinguishes it from analogues like 1-(3-chloro-4-methylphenyl)-4-tosylpiperazine, which incorporates additional aromatic substituents .
- Linker Diversity : Compared to tetrazole-piperazine hybrids or carbonyl-linked thiophene derivatives , the sulfonyl-morpholine linkage may alter pharmacokinetic properties such as metabolic stability.
Physicochemical Properties
- Solubility: The dual sulfonyl groups enhance water solubility compared to non-sulfonylated morpholine derivatives (e.g., compound VI in ) .
- Stability : Piperazine sulfonamides are generally stable under physiological conditions, but the morpholine linkage may increase susceptibility to enzymatic hydrolysis relative to simpler analogues .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | VPC-14449 | Tetrazole-piperazine Hybrids |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 443.1 | 350–400 |
| LogP (Predicted) | 2.1 | 3.8 | 1.5–2.5 |
| Water Solubility (mg/mL) | >10 | <5 | 5–15 |
| Synthetic Steps | 3–4 | 5–6 | 2–3 |
Biological Activity
4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a morpholine ring substituted with a sulfonyl group and a piperazine moiety that is further substituted with a toluene sulfonyl group. Its molecular formula is C14H18N2O4S2, and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 2.5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, studies indicate that it may inhibit glutathione peroxidase (GPx), which is crucial for cellular antioxidant defense mechanisms .
- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for cytotoxicity range from low micromolar concentrations, indicating significant potency against rapidly dividing cells .
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on breast cancer cell lines, where it was found to induce apoptosis through the generation of reactive oxygen species (ROS). The increase in ROS levels correlated with decreased cell viability, highlighting its potential as an anticancer therapeutic .
- Inhibition of GPx : In another investigation, the compound was tested for its ability to inhibit GPx activity in bovine erythrocytes. The results showed an IC50 value of approximately 0.9 µM, demonstrating its effectiveness compared to other known inhibitors .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine, and how can reaction yields be improved?
- Methodology :
- Stepwise sulfonylation : Piperazine derivatives are typically synthesized via sequential sulfonylation reactions. For example, toluene-4-sulfonyl chloride reacts with piperazine under alkaline conditions (e.g., K₂CO₃ in acetonitrile at 0–5°C) to form the monosulfonylated intermediate. Subsequent reaction with morpholine-4-sulfonyl chloride at 60–80°C yields the target compound .
- Yield optimization : Use catalytic additives like DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Data Table :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature (°C) | 0–5 | 60–80 |
| Solvent | Acetonitrile | DMF |
| Catalyst | K₂CO₃ | DMAP |
| Yield (%) | 65–75 | 80–90 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to verify sulfonamide bond formation (δ 3.0–3.5 ppm for piperazine protons, δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 443.2 for C₁₅H₂₁N₃O₅S₂) .
- X-ray crystallography : For crystalline derivatives, resolve the crystal structure to confirm stereochemistry and bond angles .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility :
- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C). Solubility improves in acidic buffers (pH 2–4) due to protonation of the piperazine nitrogen .
- Stability :
- Stable at room temperature in inert atmospheres. Degrades in basic conditions (pH >9) via sulfonamide bond hydrolysis. Store at –20°C under desiccation to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How does structural modification of the piperazine and morpholine moieties influence bioactivity?
- Structure-activity relationship (SAR) :
- Piperazine substitution : Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance receptor binding affinity (e.g., σ-receptor inhibition) .
- Morpholine modification : Replacing morpholine with pyridinyl or furanyl groups increases metabolic stability but reduces solubility .
- Case study : A derivative with 4-chlorophenyl substitution showed 3-fold higher inhibitory activity against kinase targets compared to the parent compound .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with dopamine D2 or serotonin 5-HT₃ receptors. Focus on sulfonamide oxygen interactions with conserved lysine residues in binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>80% occupancy) .
Q. How can contradictory bioassay data (e.g., conflicting IC₅₀ values) be resolved?
- Methodological troubleshooting :
- Assay conditions : Validate buffer composition (e.g., Tris vs. PBS alters ionic strength) and incubation time (e.g., 24 vs. 48 hours affects enzyme inhibition) .
- Data normalization : Use internal controls (e.g., reference inhibitors) to correct for batch-to-batch variability .
- Example : Discrepancies in anti-inflammatory activity (IC₅₀ = 10 µM vs. 25 µM) were resolved by standardizing cell lines (RAW 264.7 vs. THP-1) and LPS concentration .
Q. What are the best practices for synthesizing isotopically labeled analogs for pharmacokinetic studies?
- Deuterium labeling : Incorporate at the piperazine methylene group using D₂O/NaBD₄ under reflux. Confirm labeling efficiency (>95%) via LC-MS .
- Carbon-14 synthesis : Introduce at the toluene ring via Ullmann coupling with -labeled iodobenzene. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .
Q. How do stereochemical variations impact the compound’s pharmacological profile?
- Chiral resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).
- Activity comparison : The (R)-enantiomer of a related piperazine-sulfonamide showed 10-fold higher potency than the (S)-form in dopamine receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
